molecular formula C13H26NO6PS B14452003 N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester CAS No. 73175-11-8

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester

Katalognummer: B14452003
CAS-Nummer: 73175-11-8
Molekulargewicht: 355.39 g/mol
InChI-Schlüssel: XRTYAJJFXDKTML-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester typically involves the reaction of an acid chloride with an alkali metal salt of a thiol. One common method is the reaction of diethoxyphosphinyl chloride with the sodium salt of thioacetic acid, followed by the addition of L-valine ethyl ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Eigenschaften

73175-11-8

Molekularformel

C13H26NO6PS

Molekulargewicht

355.39 g/mol

IUPAC-Name

ethyl (2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H26NO6PS/c1-6-18-13(16)12(10(4)5)14-11(15)9-22-21(17,19-7-2)20-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1

InChI-Schlüssel

XRTYAJJFXDKTML-LBPRGKRZSA-N

Isomerische SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=O)(OCC)OCC

Kanonische SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.